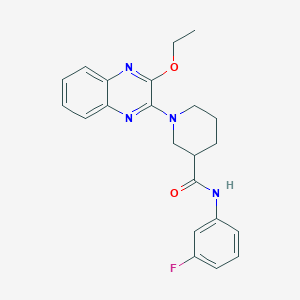![molecular formula C22H20ClN3O3 B11306237 5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11306237.png)
5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is notable for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide, which is then chlorinated to introduce the chlorine atom at the 5-position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution with a halogenating agent could produce a halogenated derivative .
Scientific Research Applications
5-Chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines or antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the chlorine atom at the 5-position.
5-Chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide: Chlorine atom is at a different position on the pyrazole ring
Uniqueness
The presence of the chlorine atom at the 5-position of the benzofuran ring in 5-chloro-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-3,6-dimethyl-1-benzofuran-2-carboxamide is a unique feature that can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, thereby increasing its potency and efficacy .
Properties
Molecular Formula |
C22H20ClN3O3 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-chloro-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H20ClN3O3/c1-13-10-19-17(11-18(13)23)14(2)21(29-19)22(27)25-20-8-9-24-26(20)12-15-4-6-16(28-3)7-5-15/h4-11H,12H2,1-3H3,(H,25,27) |
InChI Key |
DEDPXPHRMNQLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11306160.png)
![5,6,7-trimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B11306162.png)

![2,5-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11306174.png)
![N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide](/img/structure/B11306178.png)
![2-(4-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11306180.png)
![2-methoxy-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11306186.png)
![N-[2-(dimethylamino)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11306197.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11306199.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B11306204.png)
![4-(3,4-Dimethoxyphenyl)-3-methyl-7-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11306211.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11306217.png)
![N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11306221.png)
![3-Methyl-7-phenyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11306223.png)
